ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinoxaline core, a piperidine ring, and an ethyl ester group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 1,2-diaminobenzene and triazole derivatives under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazoloquinoxaline intermediate.
Carbamoylation and esterification: The final steps involve the introduction of the carbamoyl group and the ethyl ester group through carbamoylation and esterification reactions, respectively. These reactions typically require the use of reagents such as carbamoyl chlorides and ethyl alcohol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular functions.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and target, but it generally involves binding to the active site or allosteric site of the target molecule, leading to changes in its activity or function.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinoxaline Derivatives: Compounds with similar triazoloquinoxaline cores, such as 1-(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate.
Piperidine Derivatives: Compounds with similar piperidine rings, such as 1-(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate.
Uniqueness
Ethyl 1-(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the ethyl ester group, the piperidine ring, and the triazoloquinoxaline core provides a distinct chemical profile that may result in unique biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-3-36-25(34)18-12-14-30(15-13-18)23-24-29-31(16-22(33)27-19-10-8-17(2)9-11-19)26(35)32(24)21-7-5-4-6-20(21)28-23/h4-11,18H,3,12-16H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXCSZYIGXKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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